Pyrido[2,3-b]pyrazin-3-amine: Physicochemical Profiling, Synthetic Methodologies, and Applications as a Privileged Kinase Inhibitor Scaffold
Pyrido[2,3-b]pyrazin-3-amine: Physicochemical Profiling, Synthetic Methodologies, and Applications as a Privileged Kinase Inhibitor Scaffold
Executive Summary
In modern drug discovery, the architectural design of small molecules heavily relies on "privileged scaffolds"—molecular frameworks capable of providing high-affinity interactions with diverse biological targets. Pyrido[2,3-b]pyrazin-3-amine (CAS: 155535-24-3) has emerged as one such critical pharmacophore[1]. As a Senior Application Scientist specializing in heterocyclic chemistry and targeted therapeutics, I have observed this bicyclic system consistently outperform traditional monocyclic pyrimidines in ATP-competitive kinase inhibition.
This technical whitepaper provides an in-depth analysis of the pyrido[2,3-b]pyrazin-3-amine scaffold. We will deconstruct its physicochemical properties, detail a self-validating synthetic workflow, and explore its mechanistic role in targeting oncogenic kinases and viral polymerases.
Chemical Structure & Physicochemical Profiling
The pyrido[2,3-b]pyrazine core consists of a pyrazine ring fused to a pyridine ring. The addition of an exocyclic primary amine at the 3-position creates a highly specific hydrogen-bonding network. The nitrogen atoms within the pyrazine and pyridine rings act as potent hydrogen bond acceptors, while the 3-amino group serves as a critical hydrogen bond donor. This dual donor-acceptor motif perfectly mimics the adenine ring of ATP, allowing deep insertion into the hinge region of target kinases[2].
Quantitative physicochemical data is summarized below to guide formulation and ADME (Absorption, Distribution, Metabolism, and Excretion) predictions.
Table 1: Physicochemical Properties of Pyrido[2,3-b]pyrazin-3-amine
| Property | Value |
| CAS Registry Number | 155535-24-3[1] |
| Molecular Formula | C7H6N4[1] |
| Molecular Weight | 146.15 g/mol [1] |
| SMILES | c1cc2c(nc1)nc(cn2)N[3] |
| Topological Polar Surface Area (TPSA) | 64.69 Ų[4] |
| LogP (Predicted) | ~1.18[4] |
| Density (Predicted) | 1.385 g/cm³[1] |
| Boiling Point (Predicted) | 316.05 °C at 760 mmHg[1] |
Synthetic Methodologies: Constructing the Bicyclic Core
Synthesizing the pyrido[2,3-b]pyrazin-3-amine scaffold requires precise control over regioselectivity and chemoselectivity. The following protocol outlines a robust, four-step synthetic workflow.
Protocol 1: Synthesis of the Pyrido[2,3-b]pyrazin-3-amine Core
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Step 1: Nitro Reduction
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Action: React 3-nitropyridin-2-amine with SnCl₂ in concentrated HCl.
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Causality: SnCl₂ provides a mild, chemoselective reduction of the nitro group to an amine without over-reducing the aromatic pyridine ring, yielding the critical intermediate pyridine-2,3-diamine[5].
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Step 2: Regioselective Cyclization
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Action: Condense pyridine-2,3-diamine with glyoxylic acid monohydrate under reflux.
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Causality: The differential nucleophilicity between the 2-amino and 3-amino groups on the pyridine ring drives regioselectivity. The more electron-rich 3-amino group attacks the aldehyde carbon first, followed by lactamization at the 2-position, forming the pyrido[2,3-b]pyrazin-3(4H)-one intermediate[5].
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Step 3: Halogenation (Lactam Activation)
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Action: Treat the lactam intermediate with Phosphorus oxychloride (POCl₃) and a catalytic amount of N,N-dimethylformamide (DMF).
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Causality: DMF reacts with POCl₃ to form the Vilsmeier-Haack reagent. This highly activates the lactam tautomer for nucleophilic aromatic substitution, efficiently converting it to 3-chloropyrido[2,3-b]pyrazine[5].
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Step 4: Catalytic Amination
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Action: React 3-chloropyrido[2,3-b]pyrazine with an ammonia equivalent using Pd(dppf)Cl₂ as a catalyst and a bulky base (e.g., Cs₂CO₃).
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Causality: While the pyrazine ring is electron-deficient and capable of direct S_NAr, Buchwald-Hartwig cross-coupling using Pd(dppf)Cl₂ is preferred. The large bite angle of the dppf ligand accelerates reductive elimination, ensuring high chemoselectivity and preventing degradation of the bicyclic core under harsh basic conditions[5].
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Fig 1: Step-by-step synthetic workflow and validation of the pyrido[2,3-b]pyrazin-3-amine scaffold.
Mechanistic Role in Drug Discovery
The pyrido[2,3-b]pyrazin-3-amine scaffold is widely deployed in targeting ATP-consuming proteins, particularly kinases such as EGFR, Akt1, and TGF-beta receptor kinases[2],.
In oncology, derivatives of this scaffold have shown profound efficacy in overcoming resistance mechanisms. For instance, in non-small-cell lung carcinoma (NSCLC) cells harboring erlotinib-resistant EGFR mutations, the pyrido[2,3-b]pyrazine core effectively anchors into the mutated ATP pocket. Beyond oncology, this scaffold has been successfully utilized to design non-nucleoside human cytomegalovirus (HCMV) DNA polymerase inhibitors, demonstrating broad-spectrum antiherpetic activity with significantly reduced hERG-related cardiotoxicity[6].
Fig 2: Mechanistic pathway of kinase inhibition driven by the pyrido[2,3-b]pyrazin-3-amine core.
Experimental Workflows & Validation: Kinase Selectivity Profiling
To validate the efficacy of synthesized pyrido[2,3-b]pyrazin-3-amine derivatives, a rigorous biochemical evaluation must be established.
Protocol 2: High-Throughput Kinase Selectivity Profiling
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Step 1: Compound Preparation
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Action: Dissolve the synthesized derivative in 100% DMSO, followed by a 10-point 3-fold serial dilution.
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Causality: Maintaining a consistent DMSO concentration (typically <1% final assay volume) prevents solvent-induced enzyme denaturation while ensuring the hydrophobic scaffold remains fully soluble.
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Step 2: Enzyme-Inhibitor Pre-incubation
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Action: Incubate the compound with the target kinase (e.g., EGFR or Akt1) for 30 minutes before adding ATP.
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Causality: Pre-incubation allows the inhibitor to achieve binding equilibrium within the ATP pocket. For inhibitors that induce a "DFG-out" conformation, this step is critical to capture slow-binding kinetics.
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Step 3: Reaction Initiation
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Action: Add ATP and the peptide substrate to initiate the phosphorylation cascade. Keep the ATP concentration strictly at its apparent value.
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Causality: Setting balances assay sensitivity and physiological relevance. It ensures the assay is highly sensitive to ATP-competitive inhibitors like the pyrido[2,3-b]pyrazine scaffold without artificially inflating the apparent IC₅₀[2].
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Step 4: FRET Detection & Analysis
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Action: Quench the reaction and measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.
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Causality: TR-FRET eliminates background auto-fluorescence from the test compounds, ensuring the signal strictly correlates with the abrogation of substrate phosphorylation.
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Conclusion
The pyrido[2,3-b]pyrazin-3-amine scaffold represents a masterclass in rational drug design. By combining a rigid, planar bicyclic core with a precise hydrogen-bonding array, it offers unparalleled control over ATP-competitive inhibition. For drug development professionals, mastering the regioselective synthesis and biochemical profiling of this molecule unlocks a vast chemical space for treating resistant malignancies and viral infections.
References
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[4] Pyrido[2,3-b]pyrazin-7-amine (9CI) - GuideChem. GuideChem. 4
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[3] Pyrido[2,3-b]Pyrazin-3-Amine (CAS 155535-24-3) SMILES - chemBlink. chemBlink. 3
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[2] WO2012119690A1 - Pyrido[2, 3 - b] pyrazine derivatives and their therapeutical uses. Google Patents. 2
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[5] Synthesis, Molecular Docking and Biological Evaluation of Novel 3-substituted Pyrido[2,3-b]pyrazine Derivatives. ikm.org.my. 5
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[6] Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC. nih.gov.6
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Pyrido[2,3-b]pyrazines as anticancer agents and isomerism in their asymmetric condensation reaction. semmelweis.hu.
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